molecular formula C19H12BrNO4 B12901264 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid

Cat. No.: B12901264
M. Wt: 398.2 g/mol
InChI Key: RZMSRIDFVLSIFD-SNAWJCMRSA-N
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Preparation Methods

The synthesis of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of styrene followed by a coupling reaction with quinoline-5,8-dicarboxylic acid. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(3-Bromostyryl)quinoline-5,8-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), which plays a role in the demethylation of lysine 27 on histone H3 (H3K27). This interaction affects gene expression and can alter cellular memory and reprogram cellular fate . The compound’s effects are mediated through its binding to the active site of JMJD3, inhibiting its enzymatic activity .

Properties

Molecular Formula

C19H12BrNO4

Molecular Weight

398.2 g/mol

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]quinoline-5,8-dicarboxylic acid

InChI

InChI=1S/C19H12BrNO4/c20-12-3-1-2-11(10-12)4-5-13-6-7-14-15(18(22)23)8-9-16(19(24)25)17(14)21-13/h1-10H,(H,22,23)(H,24,25)/b5-4+

InChI Key

RZMSRIDFVLSIFD-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC2=NC3=C(C=CC(=C3C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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